(4,5-Dichloro-2-nitrophenyl)hydrazine
Description
(4,5-Dichloro-2-nitrophenyl)hydrazine is a substituted hydrazine derivative characterized by a phenyl ring with two chlorine atoms at positions 4 and 5 and a nitro group at position 2 (Figure 1). Hydrazines are organic compounds featuring the -NH-NH₂ group, widely used in pharmaceutical and materials science due to their reactivity and ability to form Schiff bases (hydrazones) via condensation with carbonyl groups .
Properties
CAS No. |
59488-35-6 |
|---|---|
Molecular Formula |
C6H5Cl2N3O2 |
Molecular Weight |
222.03 g/mol |
IUPAC Name |
(4,5-dichloro-2-nitrophenyl)hydrazine |
InChI |
InChI=1S/C6H5Cl2N3O2/c7-3-1-5(10-9)6(11(12)13)2-4(3)8/h1-2,10H,9H2 |
InChI Key |
DMYVUIAJZAMOOU-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])NN |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4,5-Dichloro-2-nitrophenyl)hydrazine typically involves the nitration of 4,5-dichlorophenylhydrazine. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position on the phenyl ring. The process generally involves the use of concentrated nitric acid and sulfuric acid as nitrating agents.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar nitration techniques. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or other suitable methods.
Chemical Reactions Analysis
Types of Reactions: (4,5-Dichloro-2-nitrophenyl)hydrazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Reduction: (4,5-Dichloro-2-aminophenyl)hydrazine.
Substitution: Various substituted phenylhydrazines depending on the nucleophile used.
Scientific Research Applications
(4,5-Dichloro-2-nitrophenyl)hydrazine is used in several scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Chemical Analysis: As a reagent in the detection and quantification of certain analytes.
Biological Studies: Investigating the biological activity of hydrazine derivatives.
Mechanism of Action
The mechanism of action of (4,5-Dichloro-2-nitrophenyl)hydrazine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The hydrazine moiety can also form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially leading to biological effects.
Comparison with Similar Compounds
Structural and Substituent Analysis
The following table highlights key structural differences and similarities between (4,5-Dichloro-2-nitrophenyl)hydrazine and related hydrazine derivatives:
Key Observations :
- Electron-withdrawing effects: The dichloro and nitro groups in this compound create a strong electron-deficient aromatic ring, enhancing its electrophilic character compared to monosubstituted derivatives like (4-Nitrophenyl)hydrazine .
- Functional group diversity : The thioether group in [5-Chloro-2-[(2-nitrophenyl)thio]phenyl]hydrazine introduces sulfur’s polarizability and redox activity, absent in the target compound.
Spectroscopic Properties
1H NMR spectral data (Table 1) reveal substituent effects on chemical shifts:
Insights :
- The δCH=N shift increases with higher substituent constants (σ), reflecting stronger electron withdrawal. The dichloro and nitro groups in the target compound likely result in a downfield shift compared to monosubstituted derivatives .
Q & A
Basic Research Questions
Q. What is the synthetic pathway for (4,5-Dichloro-2-nitrophenyl)hydrazine, and how is its purity confirmed?
- Methodology : Synthesize via nucleophilic substitution by reacting hydrazine with 4,5-dichloro-2-nitrochlorobenzene under controlled pH and temperature. The electron-withdrawing nitro and chloro groups enhance reactivity by stabilizing the transition state . Confirm purity using elemental analysis (C, H, N, Cl), H/C NMR (to verify hydrazine linkage and aromatic protons), and IR spectroscopy (to detect N-H stretching at ~3265 cm and C-Cl/N-O vibrations) .
Q. How is this compound used in carbonyl compound identification?
- Methodology : React with aldehydes/ketones to form hydrazones. Purify the product via recrystallization and determine its melting point. Compare with reference data to identify the parent carbonyl compound. Ensure strict pH control (acidic conditions) to avoid side reactions or decomposition .
Q. What spectroscopic techniques are critical for characterizing hydrazine derivatives?
- Methodology :
- NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and hydrazine NH protons (δ 4.5–9.3 ppm, broad). C NMR confirms aromatic carbons and nitro group effects .
- IR : Detect N-H (~3265–3462 cm), C-Cl (~737–837 cm), and nitro group (~1280 cm) vibrations .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 232 for N-(5-Chloro-2,4-dinitrophenyl)hydrazine) and fragmentation patterns .
Advanced Research Questions
Q. How do substituents on the phenyl ring influence the reactivity of this compound in cycloaddition reactions?
- Methodology : Perform density functional theory (DFT) calculations to analyze activation barriers for cycloaddition and cycloreversion steps. Compare with experimental kinetic data using substituted hydrazines. The chloro and nitro groups lower the activation energy by stabilizing transition states through electron-withdrawing effects, as shown in hydrazine-catalyzed metathesis studies .
Q. What challenges arise in handling this compound due to stability and safety?
- Methodology :
- Stability : Monitor pH during storage (pH < 7 recommended) to prevent decomposition. Use inert atmospheres (N) to avoid oxidation.
- Safety : Avoid azide formation by limiting exposure to nitrating agents. Small-scale synthesis (<1 g) minimizes explosion risks, as observed in 2,4-dinitrophenylhydrazine handling .
Q. What computational methods predict the catalytic efficiency of hydrazine derivatives in hydrogen production?
- Methodology : Use microkinetic modeling and transition state theory to simulate hydrazine decomposition pathways. Compare computational predictions (e.g., activation energy for N-N bond cleavage) with experimental data from catalytic decomposition studies. Hydrazine derivatives with electron-deficient aromatic rings show higher catalytic activity due to enhanced N-H bond polarization .
Q. How does this compound compare to other hydrazines in coordinating with transition metals?
- Methodology : Synthesize Ru(II) complexes by reacting the hydrazine with metal precursors (e.g., [RuCl(COD)]). Characterize using X-ray diffraction to confirm ligand geometry and coordination modes. The chloro and nitro groups enhance ligand rigidity, improving catalytic stability in decomposition reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
